4-Bromo-3-chloro-5-methylbenzoic acid
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Overview
Description
4-Bromo-3-chloro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H6BrClO2 . It is used in various chemical reactions and has a molecular weight of 249.49 g/mol .
Synthesis Analysis
The synthesis of 4-Bromo-3-chloro-5-methylbenzoic acid can be achieved through several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . It can also be prepared by the hydrolysis of 4-bromo-3-methylbenzonitrile .Molecular Structure Analysis
The InChI code for 4-Bromo-3-chloro-5-methylbenzoic acid is 1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Bromo-3-chloro-5-methylbenzoic acid is a solid at room temperature . It has a molecular weight of 249.49 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-3-chloro-5-methylbenzoic acid and its derivatives play a crucial role in the field of organic synthesis. The compound has been used as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, Chapman et al. (1968) utilized halogen derivatives of benzo[b]thiophen to synthesize pharmacologically active compounds, demonstrating the significance of such halogenated compounds in medicinal chemistry. Similarly, Sawhney et al. (1973) studied the electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its derivatives, indicating the relevance of these compounds in producing various substituted products that could have wide-ranging applications in drug development and other chemical processes (Chapman, Clarke, & Sawhney, 1968), (Clarke, Scrowston, & Sutton, 1973).
Crystallographic and Molecular Studies
In the realm of crystallography and molecular structure analysis, compounds similar to 4-Bromo-3-chloro-5-methylbenzoic acid have been used to study crystal structures and molecular interactions. Pramanik et al. (2019) conducted a crystallographic study on ortho-, meta-, and para-substituted benzoic acid derivatives, providing insights into the nature of intermolecular interactions and molecular electrostatic potential, which are vital for understanding the properties and behavior of these compounds at the molecular level (Pramanik, Dey, & Mukherjee, 2019).
Thermodynamic Studies
Zherikova et al. (2016) explored the structure-property relationships in halogenbenzoic acids by studying the thermodynamics of sublimation, fusion, vaporization, and solubility. These studies are crucial for understanding the physical properties of these compounds and can provide valuable information for various industrial applications, such as in the design of new materials or in the pharmaceutical industry (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-chloro-5-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNHENCALWCBLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-5-methylbenzoic acid | |
CAS RN |
1416352-15-2 |
Source
|
Record name | 4-bromo-3-chloro-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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